N-(6-chloro-2,3-dimethylphenyl)-2,2-dimethylpropanamide
Overview
Description
N-(6-chloro-2,3-dimethylphenyl)-2,2-dimethylpropanamide is an organic compound characterized by the presence of a chloro-substituted aromatic ring and a dimethylpropanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-2,3-dimethylphenyl)-2,2-dimethylpropanamide typically involves the reaction of 6-chloro-2,3-dimethylaniline with 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(6-chloro-2,3-dimethylphenyl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized to form quinones or other oxygenated derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 2,3-dimethylphenyl-2,2-dimethylpropanamide.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium azide (NaN₃) under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Formation of 2,3-dimethylphenyl-2,2-dimethylpropanamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(6-chloro-2,3-dimethylphenyl)-2,2-dimethylpropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The exact mechanism of action of N-(6-chloro-2,3-dimethylphenyl)-2,2-dimethylpropanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The chloro and dimethyl groups may play a role in enhancing the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- N-(6-chloro-2,3-dimethylphenyl)-7,8-dimethoxyimidazo[1,5-a]quinoxalin-4-amine
- N-methyl-3-butenamide
- (S)-2-hydroxypropanoyl phosphate
- Propyl 2,3-dimethyl-2-butenethioate
Uniqueness
N-(6-chloro-2,3-dimethylphenyl)-2,2-dimethylpropanamide is unique due to its specific combination of a chloro-substituted aromatic ring and a dimethylpropanamide group. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
N-(6-chloro-2,3-dimethylphenyl)-2,2-dimethylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-8-6-7-10(14)11(9(8)2)15-12(16)13(3,4)5/h6-7H,1-5H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQJSLXTIISWKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)NC(=O)C(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.